N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
This compound features an oxalamide core with two distinct substituents:
- N1-substituent: 2-fluorophenyl group, a fluorinated aromatic moiety known to enhance metabolic stability and binding affinity in pharmaceuticals .
- N2-substituent: A branched structure containing 1-methyl-1,2,3,4-tetrahydroquinoline and 4-methylpiperazine. The tetrahydroquinoline moiety may contribute to lipophilicity and receptor interaction, while the piperazine group improves solubility and bioavailability through its basic nitrogen .
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN5O2/c1-29-12-14-31(15-13-29)23(19-9-10-22-18(16-19)6-5-11-30(22)2)17-27-24(32)25(33)28-21-8-4-3-7-20(21)26/h3-4,7-10,16,23H,5-6,11-15,17H2,1-2H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSBGDSLLXYDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties of the target compound with analogs from literature and commercial sources:
Key Observations:
Fluorination : The 2-fluorophenyl group in the target compound parallels the fluorinated pyrimidine in 5-FU, which enhances metabolic stability and target binding in anticancer agents .
Heterocyclic Moieties: The tetrahydroquinoline and piperazine groups distinguish the target compound from simpler oxalamides like propaquizafop (pesticide) and hydroxypropyl/trifluoromethylphenyl analogs (agrochemical/pharmaceutical hybrids) .
Pharmacokinetic and Pharmacodynamic Implications
- Lipophilicity: The tetrahydroquinoline moiety likely increases membrane permeability compared to non-heterocyclic analogs like N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide.
- Solubility : The 4-methylpiperazine group improves water solubility, addressing a common limitation of aromatic oxalamides.
- Target Specificity : The complexity of the N2-substituent suggests designed interaction with multi-domain proteins or G-protein-coupled receptors (GPCRs), unlike propaquizafop, which targets plant-specific enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
